5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzonitrile
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Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzonitrile is a complex organic compound that features a boron-containing dioxaborolane ring and a trifluoromethoxy-substituted benzonitrile moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzonitrile typically involves the following steps:
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Formation of the Boronate Ester: : The initial step involves the reaction of 2-(trifluoromethoxy)benzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (around 80-100°C).
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Purification: : The crude product is purified using techniques such as column chromatography to isolate the desired boronate ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Automation and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:
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Suzuki-Miyaura Coupling: : This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base, such as potassium phosphate, in a solvent like toluene or ethanol.
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Oxidation: : The boronate ester can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or potassium phosphate.
Solvents: Toluene, ethanol, or dimethylformamide (DMF).
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation of the boronate ester.
Scientific Research Applications
Chemistry
In organic synthesis, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzonitrile is used as a building block for the construction of complex molecules. Its ability to undergo cross-coupling reactions makes it valuable for the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
This compound is explored for its potential in drug discovery and development. Its unique structural features allow for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzonitrile exerts its effects depends on the specific application. In cross-coupling reactions, the boronate ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The palladium catalyst undergoes oxidative addition, transmetalation, and reductive elimination steps to complete the reaction cycle.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boron-containing compound used in Suzuki-Miyaura coupling.
2-(Trifluoromethoxy)benzonitrile: A precursor in the synthesis of the target compound.
Uniqueness
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzonitrile is unique due to the presence of both the dioxaborolane ring and the trifluoromethoxy group. This combination imparts distinct reactivity and stability, making it a versatile intermediate in organic synthesis.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BF3NO3/c1-12(2)13(3,4)22-15(21-12)10-5-6-11(9(7-10)8-19)20-14(16,17)18/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQMEBYWEIHSNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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